molecular formula C11H18BNO4S B1373826 (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS No. 958651-73-5

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B1373826
CAS No.: 958651-73-5
M. Wt: 271.15 g/mol
InChI Key: IQWDTJUPZNXTFW-UHFFFAOYSA-N
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Description

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (CAS: 874219-47-3, molecular formula: C₁₁H₁₈BNO₄S) is a boronic acid derivative featuring a tert-butylsulfamoyl group at the para position and a methyl substituent at the ortho position of the phenyl ring. Key physicochemical properties include a molecular weight of 271.14 g/mol, density of 1.25 g/cm³, and a boiling point of 456.7°C at 760 mmHg .

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-7-9(5-6-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWDTJUPZNXTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681741
Record name [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958651-73-5
Record name [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with t-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the development of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group enhances the compound’s stability and solubility, making it suitable for various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes critical parameters of the target compound and its analogs.

Compound Name CAS Number Substituents Molecular Weight Key Properties
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid 874219-47-3 -SO₂NH(t-Bu), -CH₃ (ortho) 271.14 Density: 1.25 g/cm³; BP: 456.7°C
(4-(N-(tert-Butyl)sulfamoyl)-2-fluorophenyl)boronic acid 1704097-26-6 -SO₂NH(t-Bu), -F (ortho) 275.11 Higher polarity due to -F; MP: ~143–145°C
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 -SO₂NH(Pr), -CF₃ (ortho) 325.15 Electron-withdrawing -CF₃; increased lipophilicity
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid 874459-69-5 -SO₂NH(t-Bu), -OCH₃ (para) 287.14 Enhanced solubility from -OCH₃
(4-(4-(tert-Butyl)benzamido)phenyl)boronic acid - -CONH(t-Bu), -H 309.18 Amide group improves H-bonding

Biological Activity

(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H18BNO3S
  • Molecular Weight : 265.15 g/mol
  • Structure : The compound consists of a boronic acid group attached to a phenyl ring which is further substituted with a tert-butylsulfamoyl group and a methyl group.

Target Interactions

Boronic acids, including this compound, interact with various biological targets:

  • Enzymes : They form reversible covalent complexes with enzymes, particularly those with hydroxyl groups in their active sites. This interaction can inhibit enzyme activity, affecting various biochemical pathways.
  • Receptors : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biochemical Pathways

The compound is involved in several key biochemical processes:

  • Enzyme Inhibition : It inhibits proteases and kinases, leading to altered phosphorylation states of proteins that are critical for cell signaling and metabolism.
  • Cell Signaling Modulation : By interacting with key signaling proteins, the compound can influence gene expression and cellular metabolism.

Impact on Cell Function

Research indicates that this compound has significant effects on various cell types:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases, which can lead to changes in cellular signaling pathways. This inhibition can result in reduced cell proliferation and altered metabolic activities.
  • Gene Expression Changes : The compound can modulate the expression of genes involved in critical cellular functions, impacting processes such as apoptosis and cell cycle regulation.

Case Studies and Experimental Data

  • In Vitro Studies :
    • Studies have demonstrated that this compound effectively inhibits target enzymes at low concentrations without significant toxicity. Higher concentrations may lead to adverse effects, indicating a dose-dependent response.
  • In Vivo Models :
    • Animal studies have shown that this compound can alter metabolic profiles and enzyme activity levels. For instance, at therapeutic doses, it effectively modulates enzyme functions critical for metabolic homeostasis.
  • Temporal Effects :
    • The stability of the compound under laboratory conditions allows for sustained biological effects over time. Long-term exposure studies indicate persistent cellular changes even after the removal of the compound from culture media.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption and Distribution : The compound is well absorbed upon administration and shows extensive distribution throughout body tissues.
  • Metabolism : It interacts with various metabolic pathways, influencing both its own clearance and the metabolism of other compounds.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits proteases and kinases, affecting cell signaling
Gene ExpressionModulates expression of genes involved in metabolism
Cellular MetabolismAlters metabolic profiles in treated cells
PharmacokineticsWell absorbed; influences metabolism

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